molecular formula C15H18ClNO4 B042456 Benzoylnorecgonine hydrochloride CAS No. 60426-41-7

Benzoylnorecgonine hydrochloride

Cat. No.: B042456
CAS No.: 60426-41-7
M. Wt: 311.76 g/mol
InChI Key: SNVXULYEWYGPGU-ZKYYYAMRSA-N
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Description

Benzoylnorecgonine hydrochloride: is a major metabolite of cocaine. It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases. This compound is pharmacologically inactive and is excreted in the urine of cocaine users . It is often used in toxicology screening to confirm cocaine abuse .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylnorecgonine hydrochloride can be synthesized by boiling cocaine freebase in water . The hydrolysis reaction is catalyzed by carboxylesterases, which convert cocaine into benzoylnorecgonine .

Industrial Production Methods: The industrial production of this compound involves the extraction of cocaine from the Erythroxylon coca plant, followed by its hydrolysis to produce benzoylnorecgonine. This process is typically carried out in controlled laboratory conditions to ensure purity and consistency .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Benzoylnorecgonine hydrochloride is unique in that it is the primary metabolite of cocaine and is pharmacologically inactive. This makes it an ideal marker for confirming cocaine abuse in toxicology screenings .

Properties

IUPAC Name

(1R)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H/t10?,11-,12?,13?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVXULYEWYGPGU-FFZUUTFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(C([C@@H]1N2)C(=O)O)OC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975829
Record name 3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60426-41-7
Record name 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(benzoyloxy)-, hydrochloride, (1R-(exo,exo))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060426417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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